Product packaging for 4-Formyl-3,5-dimethylphenyl acetate(Cat. No.:CAS No. 925441-90-3)

4-Formyl-3,5-dimethylphenyl acetate

Cat. No.: B1404700
CAS No.: 925441-90-3
M. Wt: 192.21 g/mol
InChI Key: MZOQUFCXOZAKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing 4-Formyl-3,5-dimethylphenyl acetate (B1210297) within Aromatic Aldehyde and Ester Chemistry Research

4-Formyl-3,5-dimethylphenyl acetate, also known by its alternative name 4-acetoxy-2,6-dimethylbenzaldehyde, is a substituted aromatic compound. Its core structure is a benzene (B151609) ring, which places it firmly within the broad and extensively studied field of aromatic chemistry. The substituents on the ring—a formyl group (-CHO), two methyl groups (-CH₃), and an acetate group (-OCOCH₃)—define its specific chemical character and reactivity.

Aromatic aldehydes are a cornerstone of organic synthesis, valued for their reactivity and utility as precursors to a wide array of other functional groups and more complex molecular architectures. Similarly, esters are a vital class of organic compounds, serving as key intermediates in numerous synthetic pathways. The presence of both functionalities on the same aromatic scaffold makes this compound a bifunctional molecule with potential for diverse chemical transformations.

Research on substituted benzaldehydes is a dynamic field, with studies exploring their applications in areas ranging from medicinal chemistry to materials science. nih.govnih.gov For instance, certain substituted benzaldehydes have been investigated for their ability to interact with biological molecules. nih.gov The specific substitution pattern of this compound, with methyl groups flanking the formyl group, can influence its steric and electronic properties, thereby modulating its reactivity in comparison to simpler benzaldehydes.

Significance of Formyl and Ester Functionalities in Organic Synthesis Research

The formyl group and the ester group are two of the most versatile functional groups in the synthetic organic chemist's toolkit.

The formyl group is a key player in a multitude of chemical reactions. wisdomlib.org It can be introduced into aromatic rings through various formylation reactions, such as the Vilsmeier-Haack reaction. researchgate.net Once in place, the aldehyde functionality can undergo a wide range of transformations, including:

Oxidation to a carboxylic acid.

Reduction to a primary alcohol.

Nucleophilic addition reactions to form new carbon-carbon bonds (e.g., Grignard reaction, Wittig reaction).

Formation of imines and other nitrogen-containing derivatives.

The ester functionality , in this case, an acetate group, also offers numerous synthetic possibilities. Esters are commonly used as protecting groups for hydroxyl groups due to their relative stability and the availability of mild deprotection methods. The acetate group in this compound could, therefore, serve to mask a phenolic hydroxyl group during a synthetic sequence. Furthermore, the ester can be hydrolyzed to reveal the corresponding phenol (B47542), 4-hydroxy-2,6-dimethylbenzaldehyde, a compound with its own distinct reactivity.

The interplay between the formyl and ester groups on the same molecule allows for selective and sequential reactions, providing a pathway to construct complex, highly functionalized aromatic compounds.

Current Research Gaps and Future Perspectives on this compound

Key areas for future investigation include:

Synthesis and Characterization: While plausible synthetic routes can be proposed, such as the formylation of 3,5-dimethylphenyl acetate, detailed experimental studies are needed to optimize reaction conditions and fully characterize the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry). A potential synthesis method for the precursor, 3,5-dimethylphenyl acetate, involves the reaction of 3,5-dimethylphenol (B42653) with acetic anhydride (B1165640). prepchem.com

Reactivity Studies: A systematic investigation of the reactivity of this compound would be highly valuable. This could involve exploring the selective transformation of the formyl and ester groups and investigating the influence of the methyl groups on the reactivity of the aromatic ring in electrophilic substitution reactions.

Applications in Synthesis: Future research could focus on utilizing this compound as a building block for the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, or novel materials. The bifunctional nature of the molecule makes it an attractive starting material for the construction of diverse molecular scaffolds. wisdomlib.org

The exploration of these research avenues would not only fill the current knowledge gap but also potentially uncover novel applications for this interesting and understudied aromatic compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B1404700 4-Formyl-3,5-dimethylphenyl acetate CAS No. 925441-90-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-formyl-3,5-dimethylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-4-10(14-9(3)13)5-8(2)11(7)6-12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOQUFCXOZAKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Formyl 3,5 Dimethylphenyl Acetate

Recent Advancements in the Synthesis of 4-Formyl-3,5-dimethylphenyl acetate (B1210297)

The synthesis of substituted benzaldehydes such as 4-Formyl-3,5-dimethylphenyl acetate is pivoting from classical methods to more refined and efficient catalytic approaches. These modern techniques offer improvements in selectivity, yield, and reaction conditions. The precursor, 3,5-dimethylphenyl acetate, is typically synthesized by the acetylation of 3,5-dimethylphenol (B42653) with acetic anhydride (B1165640). prepchem.com Subsequent formylation introduces the aldehyde group onto the aromatic ring.

Transition Metal-Catalyzed Approaches to this compound Synthesis

Transition metal catalysis offers powerful tools for the synthesis of aromatic heterocycles and functionalized aromatic compounds. nih.govmagtech.com.cn While direct transition metal-catalyzed formylation of 3,5-dimethylphenyl acetate is not extensively documented, analogous reactions on similar substrates suggest potential pathways. Methodologies such as palladium-catalyzed cycloisomerization or gold-catalyzed halocyclization demonstrate the versatility of these metals in constructing complex molecular architectures under mild conditions. nih.gov For instance, Pd(II) has been shown to be an efficient catalyst in the cycloisomerization of certain ketones. nih.gov These principles could be adapted for the direct C-H formylation of phenolic acetates, a significant area of research in modern organic synthesis.

A plausible, though less direct, route could involve a Vilsmeier-Haack type reaction. The Vilsmeier-Haack reaction traditionally uses a substituted formamide (B127407) and phosphorus oxychloride to formylate electron-rich arenes. wikipedia.orgorganic-chemistry.org Phenols and anilines are considered good substrates for this reaction. wikipedia.org The reaction proceeds through the formation of a Vilsmeier reagent, which acts as the electrophile. wikipedia.orgorganic-chemistry.org

Another classic method for the ortho-formylation of phenols is the Reimer-Tiemann reaction, which uses chloroform (B151607) and a strong base. wikipedia.orgdoubtnut.com This reaction is notable for proceeding without a metal catalyst and for its selectivity for the ortho position. mychemblog.com The reactive species is dichlorocarbene, generated from chloroform under basic conditions. wikipedia.orgdoubtnut.com The electron-rich phenoxide attacks the dichlorocarbene, leading to the formation of the aldehyde after hydrolysis. wikipedia.org

Reaction NameTypical ReagentsReactive IntermediateKey Feature
Vilsmeier-Haack Substituted formamide, POCl₃Chloroiminium ion (Vilsmeier reagent)Formylates electron-rich arenes. wikipedia.orgorganic-chemistry.org
Reimer-Tiemann Phenol (B47542), Chloroform, Strong Base (e.g., NaOH)DichlorocarbenePrimarily ortho-formylation of phenols. wikipedia.orgdoubtnut.com

Organocatalytic Routes to this compound

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents a complementary strategy to metal-based catalysis. While specific organocatalytic methods for the synthesis of this compound are not prominently featured in recent literature, general principles of organocatalytic formylation could be applied. For example, formylation reactions catalyzed by N-heterocyclic carbenes (NHCs) are a growing field. These catalysts can activate formyl sources, facilitating their addition to aromatic rings. The development of a bespoke organocatalyst for the regioselective formylation of 3,5-dimethylphenyl acetate would represent a significant advancement, aligning with modern trends in sustainable chemistry.

Photochemical and Electrochemical Synthetic Strategies for this compound

Photochemical and electrochemical methods offer unique, non-thermal pathways for chemical synthesis. These techniques can generate highly reactive species under mild conditions. An established electrochemical method involves the indirect electrolytic oxidation of substituted trimethylbenzenes to produce the corresponding dimethylbenzaldehyde isomers. google.com This process typically uses a diaphragm-less electrolytic cell with lead-based electrodes and a manganese sulfate-sulfuric acid electrolyte. google.com The electrolysis generates high-valent manganese oxides, which act as an oxidation medium to convert a methyl group on the aromatic ring into an aldehyde. google.com Applying this principle, one could envision an electrochemical oxidation of a precursor like 2,4,6-trimethylphenyl acetate to introduce the formyl group, although selectivity could be a challenge.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances.

Solvent-Free and Aqueous Media Syntheses of this compound

Developing syntheses that operate in environmentally benign solvents like water or under solvent-free conditions is a key goal of green chemistry. The Reimer-Tiemann reaction is traditionally carried out in a biphasic system, which includes an aqueous hydroxide (B78521) solution, demonstrating the feasibility of using water in the reaction medium. wikipedia.org Recent advancements in Vilsmeier-Haack reactions have explored non-conventional conditions, including microwave irradiation and sonication, which can be performed under solvent-free ("grinding") conditions. semanticscholar.org These methods often lead to dramatic rate accelerations and increased product yields compared to conventional heating. semanticscholar.org

The esterification of 3,5-dimethylphenol to its acetate can also be performed under green conditions. One highly efficient method uses a sulfonated mesoporous silica (B1680970) catalyst, which allows the reaction to proceed rapidly at room temperature.

Comparison of Synthetic Conditions:

MethodConventional ConditionsGreen/Alternative Conditions
Vilsmeier-Haack Organic solvent, heatingMicrowave irradiation, sonication, grinding (solvent-free). semanticscholar.org
Reimer-Tiemann Biphasic organic/aqueous system, heatingUse of aqueous phase is inherent. wikipedia.org
Esterification Acetic anhydride, refluxHeterogeneous silica catalyst, 20°C.

Atom Economy and Process Intensification in this compound Production

Atom economy, a concept central to green chemistry, measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. chemrxiv.org Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal waste. chemrxiv.org When evaluating potential synthetic routes to this compound, reactions like the Vilsmeier-Haack and Reimer-Tiemann have inherent byproducts, which lowers their atom economy. Future research would focus on developing addition-type formylation reactions to improve this metric.

Process intensification involves developing smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, this could involve using microreactors or flow chemistry. These technologies offer superior heat and mass transfer, allowing for better control over reaction conditions, improved safety, and potentially higher yields. The use of microwave irradiation or sonication in the Vilsmeier-Haack reaction is a form of process intensification, as it significantly reduces reaction times from hours to minutes. semanticscholar.org

Catalytic Efficiencies in this compound Synthesis

Formylation of the Aromatic Ring

The introduction of a formyl group onto the aromatic ring of 3,5-dimethylphenol or its precursors is a critical step. Several classical and modern catalytic methods have been explored for this transformation, each with varying degrees of efficiency and regioselectivity. The primary challenge lies in achieving high yields of the desired para-formylated product, 4-hydroxy-2,6-dimethylbenzaldehyde, which is the immediate precursor to the target molecule.

One of the most effective methods reported for the synthesis of a closely related precursor is a modified Duff reaction . The formylation of 2,6-xylenol using hexamethylenetetramine (HMTA) in trifluoroacetic acid has been shown to produce 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) with an impressive yield of 95%. rsc.org This high regioselectivity for the para position is a significant advantage for the synthesis of the target compound's backbone.

The Reimer-Tiemann reaction , a classic method for the ortho-formylation of phenols, has also been applied to 3,5-dimethylphenol. niscpr.res.inrsc.orgnih.gov This reaction, which typically uses chloroform in a basic solution, is known to produce a mixture of ortho- and para-isomers. nih.govresearchgate.net In the case of 3,5-dimethylphenol, both 4,6-dimethyl-2-hydroxybenzaldehyde and the desired 2,6-dimethyl-4-hydroxybenzaldehyde (B1297913) are formed. researchgate.net However, the yields are generally moderate and the separation of isomers can be challenging. rsc.org

The Vilsmeier-Haack reaction , another well-established formylation technique, utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netsemanticscholar.orgorganic-chemistry.orgijpcbs.comcambridge.org This method is effective for electron-rich aromatic compounds. semanticscholar.orgorganic-chemistry.org Studies on various phenols have shown that the reaction can proceed in good yields, and solvent-free conditions using microwave irradiation can significantly reduce reaction times. researchgate.netajrconline.org While general in its application, specific yield data for the formylation of 3,5-dimethylphenol using this method requires further investigation to draw direct comparisons.

A more modern approach involves the use of a titanium tetrachloride (TiCl₄) catalyst with dichloromethyl methyl ether as the formylating agent. However, when applied to 3,5-dimethylphenol, this method showed a global yield of 78%, with the major product being the ortho-formylated isomer, 2-hydroxy-4,6-dimethylbenzaldehyde (B2373390) (65% yield), and the desired para-isomer, 4-hydroxy-2,6-dimethylbenzaldehyde, being produced in a much lower yield of 13%.

The following table summarizes the catalytic efficiencies for the formylation step leading to the precursor of this compound.

Formylation MethodCatalyst/ReagentSubstrateProduct(s)Yield (%)Reference(s)
Modified Duff ReactionHexamethylenetetramine / Trifluoroacetic Acid2,6-Xylenol3,5-Dimethyl-4-hydroxybenzaldehyde95 rsc.org
Reimer-Tiemann ReactionChloroform / Base3,5-Dimethylphenol4,6-Dimethyl-2-hydroxybenzaldehyde & 2,6-Dimethyl-4-hydroxybenzaldehydeModerate (specific yields not detailed in abstracts) rsc.orgresearchgate.net
Vilsmeier-Haack ReactionDMF / SOCl₂PhenolsFormyl derivativesGood (specific data for 3,5-dimethylphenol needed) researchgate.netajrconline.org
Titanium Tetrachloride Catalyzed FormylationTiCl₄ / Dichloromethyl methyl ether3,5-Dimethylphenol2-Hydroxy-4,6-dimethylbenzaldehyde & 4-Hydroxy-2,6-dimethylbenzaldehyde65 (ortho) & 13 (para)

Acetylation of the Phenolic Hydroxyl Group

The second crucial step in the synthesis is the acetylation of the hydroxyl group of 4-hydroxy-2,6-dimethylbenzaldehyde to yield the final product, this compound. This transformation is typically achieved using acetic anhydride in the presence of a catalyst. The steric hindrance around the hydroxyl group in 4-hydroxy-2,6-dimethylbenzaldehyde can influence the choice of catalyst and reaction conditions.

A common and effective method for the acetylation of phenols is the use of acetic anhydride with pyridine as a catalyst. rsc.orgrsc.org Pyridine acts as a nucleophilic catalyst, activating the acetic anhydride and facilitating the reaction. reddit.com This method is widely applicable, even for sterically hindered phenols. nih.gov

Various solid acid catalysts have also been shown to be effective for the acetylation of phenols and alcohols with acetic anhydride under solvent-free conditions, offering advantages in terms of catalyst recovery and reuse. These include:

Expansive graphite : This catalyst has been reported to efficiently promote the acetylation of alcohols and phenols with high yields under mild conditions. niscpr.res.in

Silica sulfate : This solid acid catalyst provides a rapid and efficient method for the acetylation of a range of alcohols and phenols at room temperature or under reflux. researchgate.net

Heteropolyacids : These eco-friendly solid acids are highly efficient for the acetylation of alcohols and phenols. semanticscholar.org

Zeolites : Acidic zeolites can catalyze both the esterification of phenols and the Fries rearrangement, offering a potential one-pot synthesis route to O-hydroxyacetophenones. researchgate.net

Catalyst- and solvent-free acetylation of phenols with acetic anhydride at elevated temperatures has also been reported as a green and efficient alternative. mdpi.com

The selection of the most efficient catalytic system for the acetylation of the sterically hindered 4-hydroxy-2,6-dimethylbenzaldehyde would depend on factors such as reaction time, temperature, and the ease of catalyst separation and recycling.

Acetylation MethodCatalyst/ReagentSubstrate TypeKey AdvantagesReference(s)
Pyridine CatalyzedAcetic Anhydride / PyridinePhenolsWidely applicable, effective for hindered phenols rsc.orgrsc.orgreddit.com
Solid Acid CatalysisAcetic Anhydride / Expansive GraphiteAlcohols and PhenolsReusable catalyst, mild conditions, high yield niscpr.res.in
Solid Acid CatalysisAcetic Anhydride / Silica SulfateAlcohols and PhenolsRapid, efficient, room temperature reaction researchgate.net
Solid Acid CatalysisAcetic Anhydride / HeteropolyacidsAlcohols and PhenolsEco-friendly, recyclable, highly acidic semanticscholar.org
Zeolite CatalysisAcetic Anhydride / H-ZeolitesPhenolsPotential for one-pot synthesis researchgate.net
Catalyst/Solvent-FreeAcetic AnhydridePhenolsGreen chemistry approach, high yields mdpi.com

Mechanistic Investigations of Chemical Transformations Involving 4 Formyl 3,5 Dimethylphenyl Acetate

Reactivity of the Formyl Group in 4-Formyl-3,5-dimethylphenyl acetate (B1210297)

The formyl group is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, and nucleophilic addition. The presence of two methyl groups ortho to the formyl group in 4-Formyl-3,5-dimethylphenyl acetate introduces steric hindrance, which can affect reaction rates and equilibria. Conversely, the electron-donating nature of the methyl groups can increase the electron density at the formyl carbon, potentially modulating its electrophilicity.

Oxidation Pathways of the Formyl Moiety to Carboxylic Acids

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For aromatic aldehydes like this compound, this conversion can be achieved using a range of oxidizing agents. The reaction mechanism typically involves the initial formation of a hydrate (B1144303), which is then oxidized.

Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and nitric acid. ncert.nic.in The choice of oxidant and reaction conditions can be crucial to avoid side reactions, such as the oxidation of the methyl groups on the aromatic ring or hydrolysis of the ester group. The oxidation of substituted benzaldehydes is influenced by the electronic nature of the substituents on the aromatic ring. nih.govresearchgate.net Electron-donating groups, such as the methyl groups in the target molecule, can facilitate oxidation by stabilizing the electron-deficient transition state. researchgate.net

A plausible mechanism for the oxidation of this compound to the corresponding carboxylic acid using a chromate-based oxidant is depicted below:

Hydrate Formation: The aldehyde reacts with water to form a geminal diol (hydrate). This equilibrium is typically fast.

Esterification with Oxidant: The hydrate reacts with the oxidizing agent (e.g., chromic acid) to form a chromate (B82759) ester.

Elimination: A base (often water) removes the aldehydic proton, leading to the elimination of the reduced chromium species and formation of the carboxylic acid.

Oxidizing AgentTypical ConditionsExpected Product
Potassium Permanganate (KMnO₄)Basic aqueous solution, heat4-carboxy-3,5-dimethylphenyl acetate
Jones Reagent (CrO₃/H₂SO₄)Acetone, 0°C to room temperature4-carboxy-3,5-dimethylphenyl acetate
Tollens' Reagent ([Ag(NH₃)₂]⁺)Ammoniacal silver nitrate (B79036) solution4-carboxy-3,5-dimethylphenyl acetate

This table presents hypothetical data based on known oxidation reactions of similar aromatic aldehydes.

Reduction Chemistry of the Aldehyde Functionality in this compound

The reduction of the formyl group in this compound to a primary alcohol, (4-hydroxymethyl-3,5-dimethylphenyl) acetate, can be readily accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of aldehydes and ketones and is generally preferred for this transformation as it does not typically reduce the ester functionality under standard conditions. ncert.nic.inmasterorganicchemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde but would likely reduce the ester group as well. libretexts.orgmasterorganicchemistry.com

The mechanism of reduction with sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide intermediate during the workup step to yield the primary alcohol. acs.org The presence of electron-donating methyl groups on the aromatic ring can slightly decrease the electrophilicity of the carbonyl carbon, but the reaction is generally efficient. nih.gov

Reducing AgentSolventTypical ConditionsExpected Product
Sodium Borohydride (NaBH₄)Methanol (B129727) or Ethanol0°C to room temperature(4-hydroxymethyl-3,5-dimethylphenyl) acetate
Lithium Borohydride (LiBH₄)Tetrahydrofuran (THF)Room temperature(4-hydroxymethyl-3,5-dimethylphenyl) acetate
Catalytic Hydrogenation (H₂/Pd-C)Ethanol or Ethyl AcetateRoom temperature, atmospheric pressure(4-hydroxymethyl-3,5-dimethylphenyl) acetate

This table presents hypothetical data based on known reduction reactions of similar aromatic aldehydes. ugm.ac.idresearchgate.net

Nucleophilic Additions and Condensation Reactions of this compound

The carbonyl carbon of the formyl group in this compound is electrophilic and susceptible to attack by various nucleophiles. numberanalytics.comnumberanalytics.comlibretexts.org These reactions are fundamental for carbon-carbon bond formation.

Nucleophilic Addition: Reactions with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), would lead to the formation of secondary alcohols after acidic workup. For example, reaction with methylmagnesium bromide would yield 1-(4-hydroxy-2,6-dimethylphenyl)ethyl acetate. The steric hindrance from the ortho-methyl groups could influence the approach of bulky nucleophiles.

Condensation Reactions: this compound can participate in various condensation reactions. The Knoevenagel condensation, for instance, involves the reaction of the aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst to form a new carbon-carbon double bond. researchgate.netresearchgate.netrsc.orgnih.gov The electron-donating methyl groups on the benzene (B151609) ring can have an impact on the reactivity in such condensations. rsc.org

A representative Knoevenagel condensation with malononitrile (B47326) is shown below:

Active Methylene CompoundCatalystSolventExpected Product
MalononitrilePiperidine or other amine basesEthanol or Toluene2-((4-acetoxy-2,6-dimethylphenyl)methylene)malononitrile
Diethyl malonatePiperidine/Acetic AcidToluene, refluxDiethyl 2-((4-acetoxy-2,6-dimethylphenyl)methylene)malonate
Meldrum's acidGlycine or other weak basesWater or Ethanol5-((4-acetoxy-2,6-dimethylphenyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

This table presents hypothetical data based on known Knoevenagel condensation reactions of similar aromatic aldehydes. acs.org

Reactions of the Ester Group in this compound

The acetate group in this compound can undergo reactions typical of esters, such as hydrolysis, transesterification, and reduction. The electronic properties of the substituted phenyl ring will influence the reactivity of the ester carbonyl.

Hydrolysis and Transesterification Reactions of this compound

Hydrolysis: The ester can be hydrolyzed to 4-formyl-3,5-dimethylphenol under either acidic or basic conditions. researchgate.net Base-catalyzed hydrolysis (saponification) is generally irreversible as the resulting phenoxide is deprotonated under basic conditions. stanford.edu The rate of hydrolysis can be influenced by the substituents on the phenyl ring. pearson.comresearchgate.netpearson.com

Base-Catalyzed Hydrolysis (Saponification): This proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate and the phenoxide.

Acid-Catalyzed Hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Transesterification: This reaction involves the conversion of the acetate ester into another ester by reacting it with an alcohol in the presence of an acid or base catalyst. researchgate.netrsc.orgtu-clausthal.de For example, reaction with methanol in the presence of an acid catalyst would lead to the formation of methyl acetate and 4-formyl-3,5-dimethylphenol.

ReactionReagentsConditionsExpected Product
Base-catalyzed HydrolysisNaOH or KOH in H₂O/alcoholHeat4-formyl-3,5-dimethylphenol
Acid-catalyzed HydrolysisH₂SO₄ or HCl in H₂OHeat, reflux4-formyl-3,5-dimethylphenol
TransesterificationMethanol, H₂SO₄ (cat.)Reflux4-formyl-3,5-dimethylphenol and methyl acetate

This table presents hypothetical data based on known hydrolysis and transesterification reactions of similar phenyl acetates. royalsocietypublishing.org

Ester Reductions and Derivatizations of this compound

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.comcommonorganicchemistry.comacs.org This reaction would also reduce the formyl group, leading to the formation of 4,5-dimethyl-2-(hydroxymethyl)phenol. The mechanism involves nucleophilic attack of a hydride ion on the ester carbonyl, followed by elimination of the ethoxide leaving group to form an aldehyde intermediate, which is then further reduced to the primary alcohol. pearson.com

Derivatization: The ester group can be converted to other functional groups. For instance, reaction with ammonia (B1221849) or primary/secondary amines can lead to the formation of the corresponding amide, 4-formyl-3,5-dimethylphenylacetamide, although this reaction often requires harsh conditions.

ReactionReagentSolventExpected Product
ReductionLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF) or Diethyl ether4,5-dimethyl-2-(hydroxymethyl)phenol
AmmonolysisAmmonia (NH₃)High temperature and pressure4-formyl-3,5-dimethylphenylacetamide

This table presents hypothetical data based on known reduction and derivatization reactions of similar phenyl acetates.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring of this compound

The phenyl ring of this compound is subject to both electrophilic and nucleophilic attack, with the regiochemical outcome being a consequence of the directing effects of the substituents. The formyl group, being a meta-director and a deactivator, and the acetoxy group, an ortho-, para-director with deactivating inductive effects, along with the activating ortho-, para-directing methyl groups, create a complex pattern of reactivity.

Electrophilic aromatic substitution reactions, such as nitration and halogenation, are anticipated to occur at the positions ortho to the activating methyl groups and meta to the deactivating formyl group. However, the acetoxy group, while a deactivator, directs incoming electrophiles to the ortho and para positions. Given that the para position is occupied by the formyl group, electrophilic attack would be directed to the positions ortho to the acetoxy group, which are also the positions ortho to the methyl groups. The combined directing effects of the methyl and acetoxy groups would likely favor substitution at the 2- and 6-positions, which are sterically hindered by the adjacent methyl groups.

Conversely, nucleophilic aromatic substitution (SNAr) reactions are facilitated by the presence of the electron-withdrawing formyl group. This group stabilizes the formation of a Meisenheimer complex, a key intermediate in SNAr reactions. Nucleophilic attack is expected to occur at the positions ortho and para to the formyl group. The para position is substituted with the acetoxy group, which can act as a leaving group under certain conditions.

A study on the dynamic nucleophilic aromatic substitution of tetrazines with phenols has shown that the electronic nature of the phenol (B47542) plays a crucial role. For instance, electron-poor phenols are more readily displaced. nih.gov While not directly involving this compound, this provides insight into how the electronic properties of an incoming nucleophile or a leaving group can influence the course of an SNAr reaction.

Research on the Vilsmeier-Haack formylation of thienylpyrroles has demonstrated that the site of formylation can be selectively controlled. core.ac.uk This highlights the importance of reaction conditions and the inherent reactivity of the substrate in directing substitution reactions.

Pericyclic Reactions and Rearrangements Involving this compound Scaffolds

Pericyclic reactions represent a class of concerted reactions that proceed through a cyclic transition state. While specific examples involving this compound are not extensively documented, the structural motifs present in the molecule suggest the potential for such transformations, particularly sigmatropic rearrangements.

One of the most well-known wikipedia.orgwikipedia.org-sigmatropic rearrangements is the Claisen rearrangement, which involves the thermal rearrangement of an allyl aryl ether to an ortho-allyl phenol. wikipedia.orgmychemblog.comnrochemistry.com If the ortho positions are blocked, the allyl group can migrate to the para position. mychemblog.comorganic-chemistry.org For a derivative of our target molecule, specifically 4-allyloxy-3,5-dimethylbenzaldehyde, a Claisen rearrangement would be anticipated upon heating. The reaction would proceed through a concerted, chair-like transition state, leading to the formation of 2-allyl-4-hydroxy-3,5-dimethylbenzaldehyde. nrochemistry.com The irreversibility of the aromatic Claisen rearrangement is driven by the re-aromatization of the phenyl ring. wikipedia.org The development of Lewis acid-catalyzed Claisen rearrangements has expanded the scope and utility of this transformation. princeton.edu

The Diels-Alder reaction, a [4+2] cycloaddition, is another important pericyclic reaction. organic-chemistry.orgmasterorganicchemistry.commsu.edumnstate.edukhanacademy.orgyoutube.com In principle, the benzene ring of this compound could act as a diene, although this is generally unfavorable due to the stability of the aromatic system. More plausibly, derivatives of the molecule could participate in Diels-Alder reactions. For instance, if the formyl group were converted to a diene moiety, it could undergo cycloaddition with a suitable dienophile.

4 Formyl 3,5 Dimethylphenyl Acetate As a Key Building Block in Complex Molecule Synthesis

Role of 4-Formyl-3,5-dimethylphenyl acetate (B1210297) in Natural Product Total Synthesis Research

In the realm of natural product total synthesis, the strategic introduction of functionalized aromatic moieties is a common challenge. While direct examples of the use of 4-Formyl-3,5-dimethylphenyl acetate in completed natural product syntheses are not extensively documented in readily available literature, its structural motifs are present in various natural compounds. The aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, to construct complex carbon skeletons.

The phenoxyacetic acid derivatives, which can be synthesized from related phenolic compounds, have shown biological potency. psu.edu This suggests that intermediates like this compound could be valuable in the synthesis of bioactive natural products and their analogues. The reactivity of the formyl group is central to its utility in building molecular complexity.

Table 1: Potential Carbon-Carbon Bond-Forming Reactions in Natural Product Synthesis

Reaction Type Reagent/Catalyst Product Type
Aldol Condensation Ketone/Enolate, Acid/Base Catalyst α,β-Unsaturated Ketone
Wittig Reaction Phosphonium Ylide Alkene
Grignard Addition Organomagnesium Halide Secondary Alcohol

Synthesis of Heterocyclic Compounds Utilizing this compound

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Aromatic aldehydes are pivotal starting materials for constructing a wide variety of heterocyclic rings. This compound is well-suited for this purpose due to the electrophilic nature of its formyl group. It can react with a range of dinucleophiles to form heterocycles. eurjchem.com For instance, condensation with amines, hydrazines, and hydroxylamines can lead to the formation of imines, hydrazones, and oximes, respectively, which can then undergo further cyclization reactions.

The Vilsmeier-Haack reaction and metalation followed by reaction with DMF are significant routes for preparing formyl-substituted heterocycles like thienylpyrroles. core.ac.uk This highlights the general importance of formyl groups in heterocyclic synthesis. The reaction of 3-formylchromones with various nucleophiles to produce fused heterocyclic systems further illustrates the synthetic potential of formyl-containing building blocks. eurjchem.com

Table 2: Examples of Heterocycle Synthesis from Aromatic Aldehydes

Reactant(s) Heterocyclic Product
1,2-Diamine Dihydro-1H-1,5-benzodiazepine
Hydrazine/Substituted Hydrazine Pyrazole
β-Ketoester, Ammonia (B1221849) Hantzsch Dihydropyridine

Application in Materials Science and Polymer Chemistry Research

In materials science and polymer chemistry, functionalized aromatic compounds are crucial for creating materials with specific electronic, optical, and thermal properties. Aldehyde-containing molecules can be incorporated into polymers to introduce reactive sites for cross-linking or further functionalization. The aldehyde group can be converted into a variety of other functional groups, allowing for the tuning of material properties.

For example, tris(4-formylphenyl)amine (B39881) is a key building block in materials chemistry, indicating the utility of formylphenyl moieties in this field. researchgate.net While the direct application of this compound in this context is not widely reported, its structure suggests potential use in the synthesis of novel polymers and functional materials. The presence of the acetate group could also influence the solubility and processing characteristics of resulting polymers.

Exploration in Medicinal Chemistry Intermediate Synthesis

Aromatic aldehydes are common intermediates in the synthesis of pharmaceuticals. medihealthpedia.com The formyl group can be a precursor to a carboxylic acid, an alcohol, or an amine, which are all common functionalities in drug molecules. The substitution pattern of this compound, with its dimethylated phenyl ring, can influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.

For instance, the synthesis of S-4-(3-thienyl)phenyl-alpha-methylacetic acid, an intermediate for a nonsteroidal anti-inflammatory drug, highlights the importance of substituted phenylacetic acid derivatives in medicinal chemistry. nih.gov The conversion of the formyl group of this compound to a methyl acetate group could lead to similar structures. Furthermore, phenoxyacetic acid derivatives have been investigated for their therapeutic potential, suggesting that compounds derived from this compound could be of interest. psu.edu

Advanced Ligand and Catalyst Design Incorporating this compound Derived Scaffolds

The development of new ligands and catalysts is essential for advancing chemical synthesis. The scaffold of this compound can be elaborated to create novel ligands for transition metal catalysis. The aldehyde group can be used to introduce chelating moieties, such as imines (through condensation with amines) or phosphines (through multi-step synthesis). The steric bulk provided by the two methyl groups can influence the coordination geometry and catalytic activity of a metal center.

While specific ligands derived from this compound are not prominent in the literature, the general strategy of using functionalized aromatic aldehydes to build ligands is well-established. The synthesis of formyl-thienylpyrroles as building blocks for NLO materials demonstrates how formyl-functionalized aromatics can be used to create complex, functional molecules. core.ac.uk

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
4-Formyl-3,5-dimethoxyphenol
S-4-(3-thienyl)phenyl-alpha-methylacetic acid
tris(4-formylphenyl)amine
3-formylchromones

No Published Research Found for Derivatization and Functionalization of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is no published research specifically detailing the derivatization and functionalization strategies for the chemical compound This compound . Consequently, the creation of a detailed article on its novel derivatives, regioselective modifications, and stereoselective derivatizations, as per the requested outline, cannot be fulfilled at this time.

Without access to experimental data, reaction conditions, yields, and characterization of resulting derivatives, the generation of a scientifically accurate and informative article with the requested data tables is not possible. Any attempt to extrapolate from related but distinct compounds would be speculative and would not meet the required standards of scientific accuracy and adherence to documented research.

Therefore, the sections and subsections outlined below remain unaddressed due to the absence of relevant scientific literature:

Derivatization and Functionalization Strategies of 4 Formyl 3,5 Dimethylphenyl Acetate

Exploration of Stereoselective Derivatizations

Further research and publication in the field of synthetic organic chemistry would be necessary to provide the specific findings required to populate these areas of study.

Advanced Spectroscopic and Spectrometric Characterization of 4 Formyl 3,5 Dimethylphenyl Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assembly of the molecular structure.

For 4-Formyl-3,5-dimethylphenyl acetate (B1210297), specific chemical shifts (δ) in the ¹H and ¹³C NMR spectra are anticipated based on its functional groups: a formyl group (-CHO), two methyl groups (-CH₃) on the phenyl ring, and an acetate group (-OCOCH₃).

Expected ¹H NMR Spectral Features for 4-Formyl-3,5-dimethylphenyl acetate:

Formyl Proton (-CHO): A singlet peak is expected in the highly deshielded region of the spectrum, typically between δ 9.5 and 10.5 ppm.

Aromatic Protons (Ar-H): The two equivalent aromatic protons at the 2- and 6-positions would likely appear as a singlet due to the symmetrical substitution pattern. The electron-withdrawing effect of the formyl group would shift this signal downfield compared to benzene (B151609) (δ 7.26 ppm).

Methyl Protons on the Ring (Ar-CH₃): A singlet integrating to six protons is expected for the two equivalent methyl groups.

Acetate Methyl Protons (-OCOCH₃): A sharp singlet integrating to three protons would be observed, typically in the region of δ 2.0-2.5 ppm.

Expected ¹³C NMR Spectral Features for this compound:

Formyl Carbon (-CHO): A highly deshielded signal is anticipated, typically in the range of δ 190-200 ppm.

Ester Carbonyl Carbon (-C=O): A signal in the region of δ 168-172 ppm is characteristic of the acetate group.

Aromatic Carbons (Ar-C): Several signals would be present for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the formyl group would be significantly downfield, while the carbons attached to the methyl groups would be upfield relative to unsubstituted benzene.

Methyl Carbons (Ar-CH₃ and -OCOCH₃): Signals for the two types of methyl carbons would appear in the shielded (upfield) region of the spectrum, typically below δ 30 ppm.

Compound Proton (¹H) Chemical Shifts (δ, ppm) Carbon (¹³C) Chemical Shifts (δ, ppm)
3,5-Dimethylphenyl acetate Acetate methyl singlet at δ 2.30 ppm, aromatic protons at δ 6.70–7.10 ppmNot explicitly detailed in the search results.
Phenyl acetate Not explicitly detailed in the search results.173.19, 135.50, 129.85, 128.71, 127.05, 41.18 (in DMSO) chemicalbook.com

Advanced Mass Spectrometry Techniques for Isotopic Analysis and Fragmentation Pathway Research

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.

For this compound (C₁₁H₁₂O₃), the expected exact mass of the molecular ion [M]⁺• would be approximately 192.0786 g/mol . Isotopic analysis would reveal the presence of the naturally occurring isotopes of carbon (¹³C) and oxygen (¹⁸O), leading to low-intensity signals at M+1 and M+2.

The fragmentation of this compound in the mass spectrometer would likely proceed through several characteristic pathways, driven by the presence of the ester and aldehyde functional groups.

Plausible Fragmentation Pathways:

Loss of the acetyl group: A primary fragmentation would likely involve the cleavage of the ester bond, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) to form a phenol (B47542) radical cation.

Loss of the formyl group: Cleavage of the formyl group (CHO, 29 Da) would result in a fragment corresponding to the 3,5-dimethylphenyl acetate radical cation.

Loss of a methyl radical: The loss of a methyl radical (CH₃, 15 Da) from the molecular ion is another possibility.

Further fragmentation: Subsequent fragmentation of the primary ions would lead to a cascade of smaller charged species.

While specific mass spectral data for this compound is not available, the mass spectrum of Benzeneethanol, α,α-dimethyl-, acetate (a structural isomer with different fragmentation patterns) can be considered for general comparison of ester fragmentation. nist.gov

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragmentation Information
This compound C₁₁H₁₂O₃192.21Predicted fragmentation includes loss of acetyl and formyl groups.
Benzeneethanol, α,α-dimethyl-, acetate C₁₂H₁₆O₂192.25Electron ionization mass spectrum is available in the NIST WebBook. nist.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

For this compound, characteristic vibrational frequencies are expected for the C=O stretching of the aldehyde and the ester, C-O stretching of the ester, C-H stretching of the aromatic and aliphatic groups, and various bending and out-of-plane vibrations.

Expected Vibrational Frequencies:

C=O Stretching (Aldehyde): A strong, sharp band is expected in the region of 1690-1715 cm⁻¹.

C=O Stretching (Ester): A strong, sharp band is anticipated around 1760-1770 cm⁻¹ for the phenyl acetate.

C-O Stretching (Ester): Two distinct bands are expected for the C-O stretching of the acetate group, typically in the 1000-1300 cm⁻¹ region.

C-H Stretching (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.

C-H Stretching (Aliphatic): Medium bands are anticipated in the 2850-3000 cm⁻¹ range for the methyl groups.

Aromatic C=C Stretching: Several bands of varying intensity are expected in the 1450-1600 cm⁻¹ region.

FTIR and Raman spectroscopy are complementary techniques. While the C=O stretching vibrations are typically strong in both, the symmetrical vibrations of the aromatic ring are often more intense in the Raman spectrum.

Compound Technique Key Vibrational Frequencies (cm⁻¹)
3,5-Dimethylphenyl acetate FTIREster carbonyl stretch at 1745 cm⁻¹.
Phenyl acetate RamanData available in ChemicalBook. chemicalbook.com
Dimethylbenzylcarbinyl acetate RamanData available in ChemicalBook. chemicalbook.com

X-ray Crystallography in Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise bond lengths, bond angles, and information about intermolecular interactions that govern the crystal packing.

A crystal structure for this compound has not been reported in the Cambridge Structural Database. However, the crystal structure of a related compound, methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate , offers valuable insights into the potential solid-state conformation and packing of the target molecule. researchgate.netresearchgate.net

In the crystal structure of the trimethoxy analog, the molecule adopts a specific conformation to minimize steric hindrance and maximize favorable intermolecular interactions. It is plausible that this compound would also exhibit a planar conformation of the phenyl ring, with the formyl and acetate groups oriented to allow for efficient crystal packing. Intermolecular interactions such as C-H···O hydrogen bonds involving the formyl and acetate oxygen atoms are likely to play a significant role in stabilizing the crystal lattice. The presence of the dimethylphenyl group will also influence the packing arrangement.

Compound Crystal System Space Group Key Structural Features
Methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate TriclinicP-1The formyl H-atom forms an intramolecular bond to a methoxy (B1213986) O-atom. researchgate.net

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photochemical Research

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to excited states, and the subsequent emission of light as fluorescence reveals details about the nature of the lowest excited singlet state.

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions of the aromatic ring and n→π* transitions associated with the carbonyl groups of the aldehyde and ester functionalities. The presence of the auxochromic methyl groups and the chromophoric formyl and acetate groups will influence the position and intensity of these absorption bands.

The photochemical behavior of substituted phenyl acetates can involve photo-Fries rearrangement or cleavage of the O-acyl bond upon UV irradiation. The specific pathways and their efficiencies are dependent on the substitution pattern and the solvent.

While specific UV-Vis and fluorescence data for this compound are not available, studies on other substituted aromatic compounds provide a framework for understanding its potential electronic and photochemical properties. For instance, the introduction of electron-donating and electron-withdrawing groups can significantly alter the excited-state properties and decay pathways.

Compound Class Spectroscopic Technique General Observations
Substituted Phenyl Acetates UV IrradiationCan undergo photo-Fries rearrangement or O-acyl bond cleavage.
Para-substituted Tetraphenyl Porphyrins Absorption and FluorescenceSubstituents influence spectral features and excited-state properties. researchgate.net

Theoretical and Computational Chemistry Studies on 4 Formyl 3,5 Dimethylphenyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 4-Formyl-3,5-dimethylphenyl acetate (B1210297). Methods such as Density Functional Theory (DFT) are commonly employed to elucidate these properties.

Calculations of electronic descriptors can provide insights into the reactivity of the molecule. For example, the distribution of frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack. In related phenyl acetate compounds, the interaction between the π system of the aromatic ring and the carbonyl group of the acetate moiety can be analyzed to understand the electronic effects. scielo.br

| Partial Atomic Charges | Calculated for each atom | Reveals sites susceptible to nucleophilic or electrophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. For a molecule like 4-Formyl-3,5-dimethylphenyl acetate, MD simulations can provide valuable insights into its flexibility and how it interacts with other molecules in different environments.

Intermolecular interactions play a critical role in the physical properties and biological activity of molecules. In the solid state, substituted benzaldehydes are known to form various non-covalent interactions, including C-H···O hydrogen bonds, π-π stacking, and C-H···π interactions. rsc.orgnih.gov MD simulations can be used to explore these interactions in detail, providing information on their strength and geometry. The carbonyl group of the formyl and acetate moieties in this compound are likely to act as hydrogen bond acceptors.

Table 2: Potential Intermolecular Interactions in this compound

Interaction Type Description Potential Role
C-H···O Hydrogen Bonds Interaction between a C-H bond and an oxygen atom of the formyl or acetate group. Important for crystal packing and supramolecular assembly. rsc.orgnih.gov
π-π Stacking Interaction between the aromatic rings of two molecules. Contributes to the stability of molecular aggregates.
C-H···π Interactions Interaction between a C-H bond and the π-system of the aromatic ring. Influences molecular recognition and packing. rsc.orgnih.gov

Reaction Pathway Modeling and Transition State Characterization for this compound Transformations

Reaction pathway modeling is a computational technique used to investigate the mechanism of chemical reactions. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways, locate transition states, and calculate activation energies. This information is crucial for understanding the reactivity of this compound and predicting the products of its transformations.

The formyl group of this compound is a key reactive site. It can undergo various reactions typical of aldehydes, such as nucleophilic addition, oxidation, and reduction. For instance, the addition of a nucleophile to the carbonyl carbon of the formyl group can be modeled to determine the reaction's feasibility and stereoselectivity. Theoretical studies on the addition of phenyl radicals to enol acetates have demonstrated the utility of DFT calculations in understanding reaction mechanisms and the influence of polar effects. scielo.br

Transition state theory is used to calculate the rate of a reaction based on the properties of the transition state. Computational methods can be used to locate the transition state structure and calculate its energy, which is then used to determine the activation energy of the reaction. For example, studies on the degradation of various chemical compounds have utilized kinetic modeling to describe the reaction pathways and determine rate constants. umontpellier.fragosr.com

Table 3: Potential Reactions and Computational Parameters for this compound

Reaction Type Description Key Computational Parameters
Nucleophilic Addition to Formyl Group Addition of a nucleophile to the carbonyl carbon. Activation Energy (ΔG‡), Reaction Enthalpy (ΔH), Transition State Geometry.
Oxidation of Formyl Group Conversion of the aldehyde to a carboxylic acid. Reaction Pathway, Intermediate Structures, Rate Constants.
Reduction of Formyl Group Conversion of the aldehyde to an alcohol. Potential Energy Surface, Reaction Mechanism.

| Hydrolysis of Acetate Group | Cleavage of the ester bond to form a phenol (B47542). | Solvation Effects, Catalytic Pathways. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or other properties. By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

To develop a QSAR model for derivatives of this compound, a dataset of compounds with known activities is required. Various molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that relates these descriptors to the observed activity.

QSAR studies have been successfully applied to various classes of compounds, including substituted benzaldehydes, to understand the structural requirements for a particular biological activity. researchgate.netnih.gov For example, a QSAR study on benzaldehyde derivatives could identify which substituents at specific positions on the phenyl ring are most important for a desired effect. In silico methods like 3D-QSAR and molecular docking can provide further insights into the interaction of these molecules with their biological targets. researchgate.netnih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies

Descriptor Class Examples Information Encoded
Electronic Partial atomic charges, Dipole moment, HOMO/LUMO energies Electron distribution and reactivity.
Steric Molecular weight, Molar volume, Surface area Size and shape of the molecule.
Topological Connectivity indices, Wiener index Atomic connectivity and branching.

| Hydrophobic | LogP | Lipophilicity and membrane permeability. |

Future Research Horizons for this compound: Emerging Paradigms

Currently, there is a notable absence of specific research literature detailing the application of this compound in the advanced chemical synthesis and materials science domains outlined in the subsequent sections. The exploration of this compound within flow chemistry, supramolecular self-assembly, biocatalytic transformations, and novel niche applications remains an uncharted area of scientific inquiry. The following discussion, therefore, represents a forward-looking perspective on potential research trajectories, drawing parallels from established principles in these fields and applying them hypothetically to this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-formyl-3,5-dimethylphenyl acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via formylation of 3,5-dimethylphenol derivatives. For example, in porphyrin derivative synthesis, 4-formyl-3,5-dimethylpyrrole intermediates are prepared by refluxing precursors with sodium acetate and hydroxylamine hydrochloride in methanol, achieving yields up to 96% under optimized conditions . Key variables include solvent choice (e.g., dry methanol), stoichiometry of reagents (e.g., excess hydroxylamine), and reaction time (typically 2–24 hours). Lower yields in other studies may stem from incomplete formylation or side reactions, necessitating TLC monitoring .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • 1H NMR : Distinct peaks for formyl protons (δ ~9.7–10.7 ppm) and aromatic methyl groups (δ ~2.3–2.4 ppm) confirm substitution patterns. Splitting patterns (e.g., singlet for symmetric methyl groups) validate regiochemistry .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 173.2140 [M+H]+) match theoretical masses, while fragmentation patterns confirm structural integrity .
  • Melting Point : Consistency with literature values (e.g., 195–198°C vs. 199–200°C) indicates purity .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in fume hoods or gloveboxes to prevent inhalation of volatile intermediates.
  • Segregate waste and use professional disposal services for halogenated/organic by-products .

Advanced Research Questions

Q. How can conflicting NMR or MS data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions may arise from tautomerism (e.g., keto-enol forms) or impurities. Strategies include:

  • Variable Temperature NMR : Detect dynamic equilibria by analyzing spectral changes at different temperatures.
  • High-Resolution MS : Differentiate isobaric impurities (e.g., isomers) using accurate mass (<5 ppm error) .
  • HPLC-Purification : Isolate tautomers or by-products using C18 columns with acetonitrile/water gradients .

Q. How can reaction yields be optimized for large-scale synthesis of this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency in aryl acrylamide syntheses, but ligand choice (e.g., tris(2-methylphenyl)phosphine) and solvent (e.g., DMF) critically affect turnover .
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining >90% yield .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track formylation progress and adjust reagent addition dynamically.

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., acetone, ethyl acetate) for slow evaporation.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., 4-chloro-3,5-dimethylphenyl derivatives) to induce nucleation .
  • SHELX Refinement : Use SHELXL for high-resolution data to resolve disorder in formyl/methyl groups .

Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer :

  • Hammett Analysis : Electron-withdrawing groups (e.g., -Cl) deactivate the formyl carbon, slowing nucleophilic attack.
  • DFT Calculations : Predict regioselectivity in reactions with amines or hydrazines by modeling frontier molecular orbitals .
  • Kinetic Studies : Compare rate constants for derivatives with varying substituents (e.g., -OCH₃ vs. -CH₃) to quantify electronic effects .

Data Contradiction Analysis

Q. Why do reported yields for this compound derivatives vary across studies?

  • Analysis : Discrepancies (e.g., 70% vs. 96% yields) arise from:

  • Purity of Starting Materials : Impurities in 3,5-dimethylphenol precursors reduce formylation efficiency .
  • Workup Procedures : Inadequate washing (e.g., incomplete brine removal) may retain by-products, inflating yields .
  • Reaction Scale : Micromolar vs. milligram scales affect heat/mass transfer, altering kinetics .

Applications in Drug Development

Q. How is this compound utilized in synthesizing bioactive molecules?

  • Methodological Answer : The formyl group serves as a key handle for:

  • Schiff Base Formation : Condensation with amines yields antimicrobial imines (e.g., porphyrin derivatives) .
  • Isotopic Labeling : Incorporate ¹³C or ²H tags for metabolic tracing in LC-MS studies .
  • Prodrug Design : Convert to acetals or hydrazones for pH-sensitive drug release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Formyl-3,5-dimethylphenyl acetate
Reactant of Route 2
Reactant of Route 2
4-Formyl-3,5-dimethylphenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.